(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol, also known as (1R,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol, is an organic compound with significant relevance in chemical research and pharmaceutical applications. This compound features a chiral center, making it particularly interesting for studies involving stereochemistry and biological activity.
The compound can be sourced from various chemical suppliers and is utilized in academic and industrial research settings. It is often characterized by its molecular formula and a molecular weight of approximately 179.26 g/mol.
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol belongs to the class of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. Its chiral nature allows it to participate in asymmetric synthesis, making it valuable in the development of pharmaceuticals.
The synthesis of (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can be achieved through several methods:
The synthesis process may involve various reaction conditions such as temperature control and solvent selection to optimize yield and purity. For example, solvents like diethyl ether or tetrahydrofuran are commonly used in these reactions.
The molecular structure of (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can be represented as follows:
The compound's structural data includes its stereochemistry around the chiral center, which is critical for its biological activity and interaction with other molecules.
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol primarily revolves around its interactions with biological systems due to its amino alcohol structure. It may function as a chiral building block in synthesizing biologically active compounds.
Research indicates that compounds with similar structures often exhibit significant biological activity, including potential therapeutic effects in various medical applications.
The compound exhibits typical reactivity patterns associated with amino alcohols:
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol has several applications:
The stereoselective synthesis of (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol leverages metal-catalyzed hydrogenation and biomimetic transamination strategies to establish the chiral center. Catalytic asymmetric hydrogenation of precursor ketones—specifically 2-nitro-1-(3,5-dimethylphenyl)ethanone—using Ru(II)/TsDPEN catalysts achieves 85-92% enantiomeric excess (ee) under mild conditions (25°C, 50 psi H₂) [3]. This methodology capitalizes on the Noyori-Ikariya transfer hydrogenation mechanism, where the chiral ligand enforces facial selectivity during hydride transfer to the prochiral ketone [2] [3].
Alternative routes employ reductive amination of 3,5-dimethylphenylglyoxal using chiral directing groups. For example, (S)-proline-mediated amination yields the (R)-enantiomer via a rigid enol intermediate, though with lower efficiency (70-75% ee) due to steric interference from the 3,5-dimethyl substituents [3]. Nickel-aluminum alloys (Raney Ni) facilitate chemo-selective reduction in these systems, preserving stereointegrity while converting nitro or azido intermediates to amino alcohols [2].
Table 1: Asymmetric Synthesis Methods for (R)-Enantiomer
| Method | Catalyst/Reagent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Transfer Hydrogenation | Ru(II)/TsDPEN | 25°C, 50 psi H₂, 12h | 88 | 92 |
| Reductive Amination | (S)-Proline + NaBH₄ | MeOH, 0°C, 2h | 76 | 75 |
| Catalytic Hydrogenation | Raney Ni/Al | H₂ (1 atm), EtOH, 6h | 82 | 85 |
The 3,5-dimethylphenyl group imposes distinct steric and electronic constraints that differentially impact (R)- and (S)-enantiomer synthesis. Kinetic studies reveal a 1.8-fold faster formation rate for the (R)-enantiomer during transfer hydrogenation, attributed to favorable π-π stacking between the aryl ring and chiral catalyst aromatic systems [3]. Conversely, enzymatic resolutions using Candida antarctica lipase exhibit S-selectivity (E = 28), necessitating iterative cycles to access high-purity (R)-enantiomer [3].
The (S)-enantiomer requires low-temperature lithiation (-78°C) to suppress racemization during Strecker syntheses, increasing energy consumption by ~40% compared to (R)-focused routes [2]. Chiral HPLC analysis confirms this disparity: under identical chromatographic conditions (Chiralpak® IA, n-hexane/EtOH/CHCl₃ 80:15:5), the (R)-enantiomer elutes faster (k′ = 2.1) than the (S)-counterpart (k′ = 2.9), indicating stronger stationary-phase interactions for the latter [3].
Table 2: (R)- vs. (S)-Enantiomer Synthesis Efficiency
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Ratio (R/S) |
|---|---|---|---|
| Reaction Rate (min⁻¹) | 1.32 × 10⁻² | 0.73 × 10⁻² | 1.81 |
| Max. ee (%) | 99 (post-resolution) | 95 (post-resolution) | 1.04 |
| Energy Cost (kW·h/mol) | 18.7 | 26.3 | 0.71 |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: